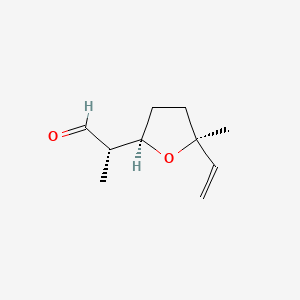
(2S,2'R,5'S)-Lilac aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2’R,5’S)-Lilac aldehyde is a chiral molecule that belongs to the family of lilac aldehydes. These compounds are known for their pleasant floral scent and are commonly found in the essential oils of lilac flowers. The unique stereochemistry of (2S,2’R,5’S)-Lilac aldehyde contributes to its distinct olfactory properties, making it a valuable compound in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’R,5’S)-Lilac aldehyde typically involves the enantioselective reduction of lilac alcohol followed by oxidation. One common method is the use of chiral catalysts to achieve high enantioselectivity. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (2S,2’R,5’S)-Lilac aldehyde may involve the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. This method is advantageous due to its sustainability and cost-effectiveness. The process typically involves fermentation followed by extraction and purification of the aldehyde.
Chemical Reactions Analysis
Types of Reactions
(2S,2’R,5’S)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
Oxidation: Lilac acid
Reduction: Lilac alcohol
Substitution: Various substituted lilac derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,2’R,5’S)-Lilac aldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in plant-insect interactions due to its presence in floral scents.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry to create perfumes and scented products.
Mechanism of Action
The mechanism of action of (2S,2’R,5’S)-Lilac aldehyde involves its interaction with olfactory receptors in the nasal cavity. The specific stereochemistry of the compound allows it to bind selectively to certain receptors, triggering a signal transduction pathway that results in the perception of its floral scent. Additionally, its potential therapeutic effects may involve interactions with microbial cell membranes or inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,2’R,5’R)-Lilac aldehyde
- (2R,2’R,5’S)-Lilac aldehyde
- (2R,2’R,5’R)-Lilac aldehyde
Uniqueness
(2S,2’R,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its stereoisomers. This makes it particularly valuable in applications where a specific scent profile is desired.
Properties
CAS No. |
53447-48-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2S)-2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9-,10-/m1/s1 |
InChI Key |
YPZQHCLBLRWNMJ-OPRDCNLKSA-N |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@](O1)(C)C=C |
Canonical SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















